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  • Product: 3-(Azetidin-3-ylmethoxy)benzonitrile
  • CAS: 954223-81-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling, Reactivity, and Synthetic Applications of 3-(Azetidin-3-ylmethoxy)benzonitrile

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 3-(Azetidin-3-ylmethoxy)ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of drug candidates. 3-(Azetidin-3-ylmethoxy)benzonitrile (CAS: 954223-81-5) has emerged as a highly versatile, privileged intermediate. By combining the electron-withdrawing reactivity of a benzonitrile core with the favorable physicochemical properties of an azetidine ring, this compound serves as a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of its structural rationale, physicochemical properties, and validated synthetic methodologies, specifically tailored for drug development professionals working on kinase inhibitors and ion channel modulators.

Structural Rationale in Drug Design

The architectural value of 3-(Azetidin-3-ylmethoxy)benzonitrile lies in its three distinct chemical domains, each serving a specific mechanistic purpose:

  • The Benzonitrile Core: The cyano group is strongly electron-withdrawing, modulating the electron density of the aromatic ring. In drug design, nitriles frequently act as hydrogen-bond acceptors in kinase hinge regions, or serve as synthetic handles for conversion into primary amines, amides, amidines, or tetrazoles.

  • The Ether Linker (-O-CH₂-): This linkage provides a flexible hinge that allows the azetidine ring to adopt optimal vectors for binding pocket engagement without introducing excessive lipophilicity.

  • The Azetidine Ring: As a highly strained 4-membered nitrogen heterocycle, the azetidine moiety is a modern bioisostere for larger rings (like piperidine) or acyclic amines. It lowers the overall lipophilicity (LogP) and introduces conformational restriction, which often translates to improved metabolic stability and reduced hERG channel liability.

The utility of this specific scaffold has been prominently featured in the development of selective JAK1 inhibitors , where the azetidine ring directs solubilizing groups toward the solvent-exposed region of the kinase domain, and in the synthesis of Nav1.7 sodium channel inhibitors for chronic pain management .

DrugDesign A 3-(Azetidin-3-ylmethoxy) benzonitrile B Amine Handle (N-Alkylation/Acylation) A->B Functionalization C Nitrile Handle (Tetrazole/Amidine) A->C Functionalization D Kinase Inhibitors (e.g., JAK1, MAP4K4) B->D Scaffold integration E Ion Channel Modulators (e.g., Nav1.7) C->E Pharmacophore generation

Logical workflow of 3-(Azetidin-3-ylmethoxy)benzonitrile in drug discovery and target modulation.

Physicochemical Profiling

Understanding the quantitative metrics of this intermediate is essential for predicting its behavior in both synthetic workflows and biological systems.

Table 1: Core Physicochemical Properties

PropertyValue
CAS Registry Number 954223-81-5
Chemical Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Topological Polar Surface Area (tPSA) 48.1 Ų
Hydrogen Bond Donors 1 (Secondary Amine)
Hydrogen Bond Acceptors 2 (Nitrile Nitrogen, Ether Oxygen)
Rotatable Bonds 3

To illustrate why medicinal chemists prefer the azetidine moiety over traditional saturated nitrogen heterocycles, Table 2 summarizes the comparative basicity and lipophilicity shifts.

Table 2: Comparative Basicity and Lipophilicity (Azetidine vs. Homologs)

HeterocycleRing SizeConjugate Acid pKa (approx.)Relative LogP Shift (vs. Piperidine)
Azetidine 4-membered~10.4-0.6 to -0.8
Pyrrolidine 5-membered~11.3-0.3 to -0.5
Piperidine 6-membered~11.2Reference (0.0)

Expert Insight: The lower pKa of the azetidine ring compared to pyrrolidine and piperidine reduces the basicity of the molecule just enough to mitigate off-target phospholipidosis and hERG binding, while maintaining sufficient basicity to form stable, highly soluble hydrochloride salts.

Synthetic Methodology: A Self-Validating Protocol

The most reliable and high-yielding route to synthesize 3-(Azetidin-3-ylmethoxy)benzonitrile is via a convergent Mitsunobu reaction, followed by acidic deprotection. This approach avoids the harsh basic conditions of an SₙAr reaction, which could lead to unwanted hydrolysis of the sensitive nitrile group.

Step 1: Mitsunobu Etherification

Objective: Couple 3-hydroxybenzonitrile with N-Boc-3-(hydroxymethyl)azetidine.

  • Preparation: In an oven-dried flask under inert N₂ atmosphere, dissolve 3-hydroxybenzonitrile (1.0 eq) and N-Boc-3-(hydroxymethyl)azetidine (1.05 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 eq) to the stirring solution.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The subsequent addition is highly exothermic; cooling prevents thermal degradation and side-product formation.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD) (1.2 eq). Causality: DIAD is preferred over DEAD (Diethyl azodicarboxylate) due to its liquid state at room temperature, lower explosive hazard, and slightly better solubility profile for byproduct removal.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/Ethyl Acetate) to isolate 3-(N-Boc-azetidin-3-ylmethoxy)benzonitrile .

Step 2: Boc Deprotection and Salt Isolation

Objective: Cleave the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, isolated as an HCl salt.

  • Dissolution: Dissolve the intermediate in a minimal amount of Dichloromethane (DCM).

  • Acidic Cleavage: Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2-4 hours.

  • Self-Validating Checkpoint (Precipitation): As the Boc group is cleaved and the highly polar azetidine amine is generated, it immediately forms the hydrochloride salt. Because this salt is insoluble in the DCM/Dioxane mixture, a dense white precipitate will form. This phase transition acts as a visual, self-validating confirmation of successful deprotection.

  • Isolation: Filter the white precipitate, wash with cold diethyl ether to remove residual dioxane and trace organic impurities, and dry under high vacuum.

Expertise & Experience Note: Novice chemists often attempt to neutralize the reaction and extract the free base using aqueous workup (e.g., NaHCO₃ / DCM). However, due to the extreme hydrophilicity of the small azetidine ring, the free base partitions heavily into the aqueous layer, leading to catastrophic yield losses. Isolating the compound directly as the HCl salt via filtration ensures >90% mass recovery and provides a bench-stable solid for long-term storage.

SynthesisRoute Step1 Reactants: 3-Hydroxybenzonitrile + N-Boc-3-(hydroxymethyl)azetidine Step2 Mitsunobu Coupling Reagents: PPh3, DIAD Solvent: THF (0°C to RT) Step1->Step2 Step3 Intermediate: 3-(N-Boc-azetidin-3-ylmethoxy)benzonitrile Step2->Step3 SN2 Etherification Step4 Boc Deprotection Reagents: 4M HCl in Dioxane Solvent: DCM/Dioxane Step3->Step4 Step5 Final Product: 3-(Azetidin-3-ylmethoxy)benzonitrile HCl salt Step4->Step5 Acidic Cleavage & Precipitation

Step-by-step synthetic workflow for 3-(Azetidin-3-ylmethoxy)benzonitrile via Mitsunobu coupling.

Downstream Applications in API Synthesis

Once synthesized, the orthogonal reactivity of the secondary amine and the nitrile group allows for divergent synthetic pathways:

  • Buchwald-Hartwig Amination: The secondary nitrogen of the azetidine can be cross-coupled with aryl halides using Pd-catalysis (e.g., RuPhos Pd G3) to append complex heteroaromatics, a strategy frequently utilized in the synthesis of MAP4K4 inhibitors .

  • Nitrile Reduction: Treatment with Raney Nickel and H₂ or Lithium Aluminum Hydride (LAH) reduces the nitrile to a primary benzylamine, creating a new nucleophilic handle for amide coupling.

  • Tetrazole Formation: Reacting the nitrile with sodium azide (NaN₃) and an ammonium salt yields a 1H-tetrazole, a classic bioisostere for carboxylic acids that improves metabolic stability while maintaining the acidic pharmacophore.

References

  • Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634 Journal of Medicinal Chemistry - ACS Publications[Link]

  • Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain (WO2011103196A1)
  • Inhibitor compounds (WO2020212697A1)
Exploratory

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of 3-(Azetidin-3-ylmethoxy)benzonitrile

Prepared by: Senior Application Scientist, Analytical & Medicinal Chemistry Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the incorpor...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical & Medicinal Chemistry Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the incorporation of small, strained heterocycles like azetidine has become a premier strategy for optimizing pharmacokinetic properties. 3-(Azetidin-3-ylmethoxy)benzonitrile represents a highly versatile medicinal chemistry building block. By coupling the metabolic stability and dipole-moment characteristics of a benzonitrile moiety with the increased fraction of sp3 carbons ( Fsp3​ ) provided by the azetidine ring, this scaffold offers an ideal starting point for kinase inhibitors, GPCR ligands, and central nervous system (CNS) penetrant therapeutics[1].

This whitepaper provides an authoritative breakdown of the physicochemical properties—specifically differentiating molecular weight and monoisotopic exact mass—and establishes a self-validating analytical protocol for its structural verification using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Pharmacophore Rationale in Drug Design

The architectural logic behind 3-(Azetidin-3-ylmethoxy)benzonitrile is rooted in optimizing the balance between lipophilicity and aqueous solubility.

PharmacophoreLogic Molecule 3-(Azetidin-3-ylmethoxy)benzonitrile Azetidine Azetidine Ring (Lowers LogP, Increases Fsp3) Molecule->Azetidine Methoxy Ether Linkage (Conformational Flexibility) Molecule->Methoxy Benzonitrile Benzonitrile Moiety (Dipole, Metabolic Stability) Molecule->Benzonitrile

Caption: Pharmacophore deconstruction of 3-(Azetidin-3-ylmethoxy)benzonitrile.

  • Azetidine Ring: Unlike larger piperidine or pyrrolidine rings, the 4-membered azetidine ring significantly lowers the overall lipophilicity (LogP) while maintaining basicity. This improves membrane permeability and reduces off-target hERG liabilities[1].

  • Benzonitrile Moiety: The cyano group acts as a strong electron-withdrawing group and a hydrogen-bond acceptor. It is highly resistant to oxidative metabolism (unlike methyl or methoxy groups), extending the biological half-life of the resulting drug candidate.

Structural and Physicochemical Parameters

Azetidinyl-benzonitrile derivatives, regardless of their specific positional isomerism (e.g., 2-, 3-, or 4- substitution patterns), share the universal molecular formula C₁₁H₁₂N₂O [2][3][4].

In analytical chemistry, it is critical to distinguish between the Average Molecular Weight and the Monoisotopic Exact Mass . The average molecular weight accounts for the natural isotopic abundance of elements (e.g., ~1.1% of Carbon exists as ¹³C) and is used strictly for stoichiometric calculations during synthesis[2]. Conversely, the exact mass is calculated using only the most abundant, stable isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) and is the foundational metric for HRMS identification.

Quantitative Data Summary
ParameterValueAnalytical Rationale / Significance
Molecular Formula C₁₁H₁₂N₂ODefines elemental composition for all positional isomers[2][4].
Average Molecular Weight 188.23 g/mol Utilized for bulk weighing, molarity calculations, and reaction stoichiometry[3].
Monoisotopic Exact Mass 188.09496 DaThe theoretical mass of the uncharged molecule containing only ¹²C, ¹H, ¹⁴N, ¹⁶O.
Target Ion[M+H]⁺ m/z 189.10224 m/zThe primary protonated species observed in Positive Electrospray Ionization (ESI+).
Heteroatom Count N: 2, O: 1Contributes to the Topological Polar Surface Area (TPSA), aiding in CNS penetration modeling.

Analytical Methodology: Exact Mass Determination via LC-HRMS

To confidently verify the synthesis of 3-(Azetidin-3-ylmethoxy)benzonitrile and differentiate it from isobaric impurities, High-Resolution Mass Spectrometry (HRMS) equipped with a Time-of-Flight (TOF) or Orbitrap analyzer is required.

The following protocol is designed as a self-validating system . By incorporating an internal lock-mass calibrant, the system continuously corrects for ambient temperature fluctuations and electronic drift, guaranteeing sub-5 ppm mass accuracy.

LCHRMS_Workflow SamplePrep Sample Preparation (0.1 mg/mL in MeOH) Chromatography UHPLC Separation (C18 Column, Gradient) SamplePrep->Chromatography Ionization ESI+ Ionization ([M+H]+ Generation) Chromatography->Ionization MassAnalysis HRMS Analysis (TOF/Orbitrap) Ionization->MassAnalysis DataProcessing Data Processing (Extracted Ion) MassAnalysis->DataProcessing Validation Mass Validation (Δm < 5 ppm) DataProcessing->Validation

Caption: LC-HRMS workflow for exact mass validation of 3-(Azetidin-3-ylmethoxy)benzonitrile.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute the stock 1:100 in a diluent of H₂O:MeOH (50:50) containing 0.1% Formic Acid.

  • Causality: Methanol ensures complete solubilization of the lipophilic benzonitrile moiety. The final dilution in 50% aqueous solvent matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect"). Formic acid pre-protonates the basic azetidine ring (pKa ~8.5), enhancing ESI+ ionization efficiency.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Elute using a 5-minute linear gradient from 5% to 95% Mobile Phase B. (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase provides necessary hydrophobic retention for the aromatic system. Maintaining the column at 40°C reduces mobile phase viscosity, lowering system backpressure and improving mass transfer kinetics for sharper peaks. The acidic pH suppresses residual silanol ionization on the column frit, preventing secondary electrostatic interactions with the azetidine nitrogen that would otherwise cause severe peak tailing.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the ESI source in positive mode with a capillary voltage of 3.5 kV, a desolvation temperature of 350°C, and a desolvation gas flow of 800 L/hr.

  • Causality: The secondary amine of the azetidine ring readily accepts a proton to form the [M+H]⁺ ion. The high desolvation temperature and gas flow ensure rapid evaporation of the aqueous droplets, releasing the naked gas-phase ions into the mass analyzer without thermal degradation.

Step 4: High-Resolution Mass Analysis & Self-Validation

  • Action: Acquire data in full-scan mode (m/z 100–1000) using a resolving power of ≥50,000 (at m/z 200). Simultaneously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.27658 m/z) via a secondary reference sprayer.

  • Causality: High resolving power separates the target target ion (189.10224 m/z) from isobaric background matrix interferences. The lock-mass provides real-time, scan-by-scan recalibration. This creates a self-validating feedback loop that compensates for instrumental drift, guaranteeing that the calculated mass error ( Δm ) remains strictly below the 5 ppm threshold required for patent filings and peer-reviewed publications.

References

  • Title: 4-(Azetidin-3-ylmethoxy)
  • Title: 4-[(Azetidin-3-yloxy)
  • Title: 2-(Azetidin-3-ylmethoxy)
  • Title: 4-(Azetidin-3-ylmethoxy)

Sources

Protocols & Analytical Methods

Method

Applications of 3-(Azetidin-3-ylmethoxy)benzonitrile as a chemical building block

An Application Guide to 3-(Azetidin-3-ylmethoxy)benzonitrile: A Versatile Building Block for Modern Drug Discovery Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to 3-(Azetidin-3-ylmethoxy)benzonitrile: A Versatile Building Block for Modern Drug Discovery

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold in medicinal chemistry. Its unique conformational rigidity and favorable metabolic properties offer significant advantages in drug design. This technical guide focuses on the synthetic utility of 3-(Azetidin-3-ylmethoxy)benzonitrile , a versatile chemical building block. While specific experimental data for this compound is not extensively detailed in public literature, this document provides a comprehensive overview of its potential applications and features detailed, field-proven protocols for its functionalization. By leveraging the well-established reactivity of the azetidine scaffold, we present methodologies for N-arylation, N-alkylation, and N-acylation, enabling researchers to generate diverse compound libraries for screening and lead optimization, particularly in the context of central nervous system (CNS) targets like neurokinin receptors.

The Strategic Value of the Azetidine Scaffold

The incorporation of an azetidine ring into drug candidates is a powerful strategy for optimizing both pharmacological and pharmacokinetic profiles.[1] Unlike the more flexible pyrrolidine or piperidine rings, the strained four-membered structure of azetidine imparts significant conformational rigidity.[1][2] This pre-organizes substituents into a defined three-dimensional orientation, which can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and selectivity.[1]

Furthermore, the azetidine motif is known to confer several advantageous properties:

  • Improved Physicochemical Properties: Azetidines can increase aqueous solubility and often exhibit greater metabolic stability compared to larger saturated heterocycles. The azetidine nitrogen is particularly noted for its resistance to N-dealkylation.[1]

  • Bioisosteric Replacement: The scaffold can serve as a constrained linker or a bioisostere for other cyclic or acyclic groups, allowing chemists to fine-tune properties like molecular weight and lipophilicity.[1]

  • Access to Novel Chemical Space: The unique vectors provided by the azetidine ring allow for the exploration of previously inaccessible chemical space.

The value of this scaffold is underscored by its presence in several FDA-approved drugs, including the calcium channel blocker Azelnidipine and the MEK1/2 inhibitor Cobimetinib, highlighting its acceptance and utility in contemporary drug design.[3]

Profile of Building Block: 3-(Azetidin-3-ylmethoxy)benzonitrile

3-(Azetidin-3-ylmethoxy)benzonitrile is a bifunctional building block designed for efficient library synthesis. Its structure strategically combines three key elements:

  • The Azetidine Ring: The secondary amine (N-H) serves as a key reaction handle for introducing a wide array of substituents, enabling extensive structure-activity relationship (SAR) exploration.

  • The Methoxy Linker: This flexible linker provides a specific spatial distance and angular relationship between the azetidine core and the aromatic ring.

  • The Benzonitrile Moiety: The nitrile group is a versatile functional group. It is a common pharmacophore in its own right and can serve as a synthetic precursor for other important functionalities, such as tetrazoles or amidines, which are often used as carboxylic acid bioisosteres.

Physicochemical Properties
PropertyValue
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Appearance Predicted: Off-white to pale yellow solid or oil
Solubility Expected to be soluble in DCM, Chloroform, Ethyl Acetate, and alcohols
CAS Number Not available in public databases

Core Application: A Scaffold for Neurokinin Receptor Antagonists

The tachykinin neurokinin (NK) receptors, particularly NK₁ and NK₃, are G-protein coupled receptors that have been pursued as therapeutic targets for a range of CNS disorders, including depression, schizophrenia, and chemotherapy-induced emesis.[4][5][6] Many potent antagonists feature a core amine scaffold functionalized with specific aromatic and aliphatic groups to achieve high binding affinity.[7]

The structure of 3-(Azetidin-3-ylmethoxy)benzonitrile makes it an excellent starting point for developing libraries of novel NK receptor antagonists. The secondary amine of the azetidine allows for the introduction of diverse substituents, which is a cornerstone of lead optimization. The following protocols detail key synthetic transformations to derivatize this building block.

Synthetic Protocols for Derivatization

The following protocols are generalized yet robust methods for the functionalization of the azetidine nitrogen of 3-(Azetidin-3-ylmethoxy)benzonitrile.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds, allowing for the coupling of the azetidine with a diverse range of aryl and heteroaryl halides.[8][9] This reaction is fundamental for synthesizing N-aryl azetidines, a common motif in CNS-active compounds.

Rationale: This protocol employs a palladium catalyst in conjunction with a specialized phosphine ligand. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.[8] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine-catalyst complex to form the active Pd(II)-amido intermediate. The reaction must be conducted under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[9]

cluster_setup Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction & Work-up A Oven-dried Schlenk Tube B Add Pd₂(dba)₃ (1-2 mol%) A->B C Add Ligand (e.g., Xantphos, 2-4 mol%) B->C D Add NaOᵗBu (1.4 equiv) C->D E Add 3-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv) D->E F Add Aryl/Heteroaryl Halide (1.1 equiv) E->F G Add Anhydrous Toluene (0.1 M) F->G H Seal tube and heat (80-110 °C, 12-24 h) G->H I Monitor by TLC/LC-MS H->I J Cool, dilute with Ethyl Acetate I->J K Filter through Celite J->K L Concentrate filtrate K->L M Purify via Column Chromatography L->M N N-Aryl Azetidine Product M->N

Workflow for Buchwald-Hartwig N-Arylation.

Detailed Experimental Procedure:

  • Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 equiv), the phosphine ligand (e.g., Xantphos, 0.03 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add 3-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv) and the aryl halide (e.g., a bromopyridine derivative, 1.1 equiv).

  • Solvent: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M relative to the azetidine.

  • Reaction: Seal the tube and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and versatile method for forming secondary and tertiary amines.[3] This one-pot procedure involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[10][11] Its steric bulk and the electron-withdrawing nature of the acetoxy groups render it less reactive than sodium borohydride. This moderation allows it to selectively reduce the iminium ion intermediate much faster than it reduces the starting aldehyde or ketone, preventing the formation of alcohol side products.[10] The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM). For less reactive ketones, a catalytic amount of acetic acid can be added to accelerate iminium ion formation.[11]

cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A To a round-bottom flask, add: 3-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv) B Add Aldehyde or Ketone (1.1 equiv) C Dissolve in anhydrous DCE or DCM D Add NaBH(OAc)₃ (1.5 equiv) portion-wise at room temperature C->D E Stir for 2-16 h D->E F Monitor by TLC/LC-MS E->F G Quench with saturated aq. NaHCO₃ F->G H Extract with DCM (3x) G->H I Wash combined organics with brine H->I J Dry over Na₂SO₄, filter, concentrate I->J K Purify via Column Chromatography J->K L N-Alkyl Azetidine Product K->L

Workflow for Reductive Amination.

Detailed Experimental Procedure:

  • Setup: To a round-bottom flask, add 3-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv).

  • Solvent: Dissolve the starting materials in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1-0.2 M).

  • Pre-incubation (optional): Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation. For ketones, add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature. Monitor its progress by TLC or LC-MS. Aldehydes typically react within 1-4 hours, while ketones may require 12-24 hours.

  • Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 3: N-Acylation to Form Amides

N-acylation is a direct and efficient method to synthesize amides by reacting the azetidine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. This reaction introduces a key amide bond, a ubiquitous feature in pharmaceuticals.

Rationale: This reaction proceeds via nucleophilic acyl substitution. The lone pair of the azetidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.[12] A mild base, such as triethylamine (Et₃N) or pyridine, is included to act as an acid scavenger, neutralizing the HCl that is generated during the reaction.[12] This prevents the protonation of the starting azetidine, which would render it non-nucleophilic and halt the reaction. The reaction is typically fast and high-yielding.

cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up and Purification A Dissolve 3-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv) in anhydrous DCM B Add base (e.g., Et₃N, 1.5 equiv) A->B C Cool solution to 0 °C in an ice bath B->C D Add Acyl Chloride (1.1 equiv) dropwise via syringe C->D E Allow to warm to room temperature D->E F Stir for 1-3 h and monitor by TLC E->F G Quench with water F->G H Wash with 1 M HCl (optional) G->H I Wash with sat. aq. NaHCO₃ and brine H->I J Dry over Na₂SO₄, filter, concentrate I->J K Purify via Column Chromatography J->K L N-Acyl Azetidine Product K->L

Sources

Application

Application Note: Standard Operating Procedures for Handling and Synthetic Application of 3-(Azetidin-3-ylmethoxy)benzonitrile

Executive Summary & Mechanistic Rationale In modern drug discovery, the incorporation of conformationally restricted, small-ring heterocycles is a proven strategy for improving the pharmacokinetic and pharmacodynamic (PK...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the incorporation of conformationally restricted, small-ring heterocycles is a proven strategy for improving the pharmacokinetic and pharmacodynamic (PK/PD) profiles of lead compounds. 3-(Azetidin-3-ylmethoxy)benzonitrile serves as a highly versatile bifunctional building block [1].

The azetidine ring provides a basic secondary amine (typical pKa ~9–10) that is less lipophilic and sterically demanding than traditional piperidine or pyrrolidine rings, often leading to enhanced aqueous solubility and metabolic stability. Concurrently, the benzonitrile moiety acts as a robust aromatic handle, capable of participating in diverse downstream transformations (e.g., reduction to benzylamines, hydrolysis, or serving as a hydrogen-bond acceptor). However, the inherent ring strain of the 4-membered azetidine (~26 kcal/mol) and the reactivity of the secondary amine dictate stringent handling and synthetic protocols to prevent ring-opening or atmospheric degradation [2].

Physicochemical & Hazard Profiling

To ensure laboratory safety and reagent integrity, handling protocols must account for both the basicity of the azetidine and the toxicity profile associated with benzonitrile derivatives [3].

Table 1: Physicochemical & Hazard Summary

ParameterSpecification / Details
Chemical Classification Bifunctional building block (Secondary amine + Aromatic nitrile)
Storage Conditions 2–8 °C, stored under Argon/Nitrogen, protected from light [4].
Atmospheric Sensitivity High. Prone to forming carbamates upon exposure to atmospheric CO₂.
Primary Hazards (GHS) Combustible; Skin/Eye Irritant; Harmful if swallowed/inhaled [3, 5].
Chemical Incompatibilities Strong oxidizing agents, strong acids (risk of ring-opening), moisture.

Standard Operating Procedures (SOP): Safe Handling & Storage

Personal Protective Equipment (PPE)

Due to the potential for skin absorption and respiratory tract irritation, all operations involving 3-(Azetidin-3-ylmethoxy)benzonitrile must be conducted inside a certified Class II chemical fume hood. Personnel must wear flame-retardant lab coats, safety goggles, and double-layered nitrile gloves (especially when handling concentrated stock solutions) [5].

Dispensing and Storage (Causality & Logic)
  • The Causality: Secondary amines in strained rings readily react with atmospheric carbon dioxide and moisture to form insoluble carbamate salts, which degrades the reagent and severely impacts reaction stoichiometry.

  • The Protocol: Always dispense the compound using standard Schlenk techniques or inside a glovebox. Purge the headspace of the storage vessel with dry Argon before resealing. Store at 2–8 °C to minimize thermal degradation and oxidation [4].

Spill Management

In the event of a spill, do not use combustible absorbents (like sawdust), as benzonitrile derivatives are combustible liquids/solids. Absorb the spill with an inert material such as dry sand or vermiculite. Transfer the absorbed material into a labeled, sealed hazardous waste container for incineration [3].

Experimental Protocol: Palladium-Catalyzed N-Arylation

Azetidines are frequently functionalized via Buchwald-Hartwig cross-coupling to generate N-aryl derivatives for kinase or IDO1 inhibitor synthesis [6]. The following self-validating protocol ensures high yields while preventing base-mediated ring-opening.

Reagents
  • 3-(Azetidin-3-ylmethoxy)benzonitrile (1.0 equiv, 0.5 mmol)

  • Aryl bromide/iodide (1.1 equiv, 0.55 mmol)

  • Pd₂(dba)₃ (0.05 equiv, 2.5 mol%)

  • RuPhos (0.10 equiv, 5.0 mol%)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.1 M)

Step-by-Step Methodology
  • Reaction Vessel Preparation: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Cool the vessel under a continuous stream of dry Argon.

    • Causality: Moisture and oxygen rapidly deactivate the Pd(0) active species and can lead to oxidative degradation of the azetidine.

  • Solid Reagent Loading: Add the aryl halide (if solid), Pd₂(dba)₃, RuPhos, and Cs₂CO₃ to the vessel.

    • Causality: Cs₂CO₃ is specifically selected over stronger bases (e.g., NaOtBu or KOtBu). Strong alkoxides at elevated temperatures can trigger the nucleophilic ring-opening of the strained azetidine ring.

  • Solvent and Substrate Addition: Add anhydrous 1,4-dioxane. Introduce 3-(Azetidin-3-ylmethoxy)benzonitrile via a gas-tight syringe.

    • Self-Validation Cue: The mixture should transition to a deep red/purple color, indicating the formation of the active Pd-RuPhos complex.

  • Degassing: Perform three consecutive freeze-pump-thaw cycles. Alternatively, aggressively sparge the solution with Argon for 15 minutes.

  • Heating & Monitoring: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 85 °C for 12 hours.

    • Self-Validation Cue: After 4 hours, extract a 10 µL aliquot, quench in 1 mL of MeCN/H₂O, and analyze via LC-MS. The complete disappearance of the starting material mass [M+H]⁺ and the emergence of the product mass without +18 Da (water addition/ring-opening) peaks validates the reaction trajectory.

  • Quenching and Workup: Cool the reaction to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter through a tightly packed pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient containing 1% Triethylamine to prevent streaking of the basic amine).

Workflow Visualization

Workflow Start 3-(Azetidin-3-ylmethoxy)benzonitrile Storage Storage & Handling (Inert Atm, 2-8°C) Start->Storage Reaction Synthetic Application (Pd-Catalyzed N-Arylation) Storage->Reaction Schlenk Technique Quench Reaction Quenching (Filtration & Workup) Reaction->Quench LC-MS >95% Conv. Purification Purification (Flash Chromatography) Quench->Purification Waste Waste Disposal (Halogenated/Metal Waste) Purification->Waste Organic Effluent

Figure 1: Safe handling and synthetic workflow for 3-(Azetidin-3-ylmethoxy)benzonitrile.

References

  • Title: Safety Data Sheet: Azetidine Source: Chemos GmbH & Co. KG URL: [Link]

  • Title: Discovery of IACS-9779 and IACS-70465 as Potent Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1) Apoenzyme Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Method

Application Note: Optimized NMR Spectroscopy Sample Preparation for 3-(Azetidin-3-ylmethoxy)benzonitrile

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Profiling & Solvation Dynamics 3-(Azetidin-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Profiling & Solvation Dynamics

3-(Azetidin-3-ylmethoxy)benzonitrile is a highly functionalized small molecule featuring a rigid, electron-withdrawing benzonitrile system linked via an ether bridge to an azetidine ring. In drug discovery, azetidines are frequently employed as metabolically stable bioisosteres for aliphatic amines. However, their unique structural strain and the presence of a secondary amine present specific challenges for high-resolution NMR spectroscopy.

The secondary amine (N-H) in the azetidine ring is prone to hydrogen bonding and proton exchange. Depending on the solvent environment, this proton can exist in an intermediate exchange regime on the NMR timescale, leading to severe line broadening that can obscure adjacent aliphatic multiplets[1].

Selecting the correct deuterated solvent is not merely a matter of solubility; it is a strategic choice to control molecular dynamics:

  • CDCl₃ (Chloroform-d): Ideal for the free base form. However, trace acidic impurities in CDCl₃ can protonate the azetidine, causing chemical shift drift. The N-H peak often appears as a broad singlet due to weak solvent interactions.

  • DMSO-d₆ (Dimethyl Sulfoxide-d₆): Acts as a strong hydrogen-bond acceptor, effectively "locking" the N-H proton and slowing its exchange rate. This often sharpens the N-H signal and can even resolve its scalar coupling to adjacent ring protons[1].

  • D₂O (Deuterium Oxide): Required if the molecule is synthesized as a water-soluble salt (e.g., hydrochloride). The N-H protons will rapidly exchange with deuterium, rendering them invisible in the ¹H NMR spectrum.

SolventDynamics Aze Azetidine (N-H) DMSO DMSO-d6 Aze->DMSO Strong H-Bonding (Sharpens N-H) D2O D2O Aze->D2O Deuterium Exchange (N-D formed) CDCl3 CDCl3 Aze->CDCl3 Weak Interaction (Broad N-H Peak)

Solvent interaction dynamics with the azetidine secondary amine.

Quantitative Parameters for Spectral Acquisition

Optimal sample concentration is a delicate balance. Too dilute, and the signal-to-noise (S/N) ratio suffers, requiring excessive acquisition time. Too concentrated, and the resulting increase in solution viscosity restricts molecular tumbling rates, leading to shortened transverse relaxation times ( T2​ ) and broadened spectral lines[2][3].

The following table summarizes the validated quantitative parameters for 3-(Azetidin-3-ylmethoxy)benzonitrile:

Parameter¹H NMR (Routine)¹³C NMR / 2D ExperimentsMechanistic Rationale
Sample Mass 5 – 25 mg50 – 100 mgBalances sufficient S/N against viscosity-induced line broadening[3].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLEnsures a 40-50 mm column height, spanning the active coil region[2].
Concentration ~10 – 40 mM~100 – 150 mMOptimized for small molecules (< 500 Da) to maintain sharp lines[4].
Tube Specification 5 mm (High-throughput)5 mm (Precision/Norell)Scratched or warped tubes distort magnetic field homogeneity[4].
Acquisition Temp 298 K (25 °C)298 K (25 °C)Standardized temperature ensures reproducible chemical shifts[5].

Workflow: Solvent Selection & State Determination

Because 3-(Azetidin-3-ylmethoxy)benzonitrile contains both a basic amine and a lipophilic aromatic system, its physical state (free base vs. salt) dictates the entire preparation workflow.

Workflow Start 3-(Azetidin-3-ylmethoxy) benzonitrile Form Determine Chemical State Start->Form FreeBase Free Base Form Form->FreeBase Non-ionized Salt Salt Form (e.g., HCl) Form->Salt Ionized Solvent1 Use CDCl3 or DMSO-d6 (TMS Internal Standard) FreeBase->Solvent1 Solvent2 Use D2O or DMSO-d6 (TSP or TMS Standard) Salt->Solvent2 Prep Dissolve 5-25 mg in 0.6 mL Filter Particulates Solvent1->Prep Solvent2->Prep NMR Transfer to 5mm Tube Acquire Spectra Prep->NMR

Decision tree for solvent selection and sample preparation workflow.

Standard Operating Procedure: Self-Validating Sample Preparation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), this protocol is designed as a self-validating system . Each step contains a physical checkpoint to guarantee that downstream shimming and locking will not be compromised by upstream handling errors.

Step 1: Gravimetric Analysis & Aliquoting
  • Action: Using an anti-static spatula, weigh 5–25 mg of 3-(Azetidin-3-ylmethoxy)benzonitrile into a clean 2 mL glass preparation vial[2][3].

  • Causality: Weighing directly into the narrow neck of an NMR tube often results in compound adhering to the upper walls, skewing the actual concentration in the active volume and introducing field inhomogeneities.

  • Validation Checkpoint: The microbalance must stabilize rapidly. If the reading drifts, the azetidine salt may be absorbing atmospheric moisture (hygroscopicity). If so, perform the weighing in a dry box or under a stream of nitrogen.

Step 2: Dissolution & Internal Standardization
  • Action: Pipette exactly 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) into the preparation vial[2]. Add 0.05% v/v Tetramethylsilane (TMS) if absolute chemical shift referencing is required[3].

  • Causality: 0.6 mL precisely yields a 40–50 mm solvent column in a standard 5 mm tube. Volumes below this will cause the liquid meniscus to sit within the receiver coil, creating massive magnetic susceptibility gradients that make the sample impossible to shim[2].

  • Validation Checkpoint: Cap the vial and vortex gently for 30 seconds. The solution must appear optically clear.

Step 3: Particulate Filtration (Critical Step)
  • Action: Draw the solution into a glass syringe and pass it through a 0.2 µm PTFE syringe filter (or a tightly packed glass wool plug in a Pasteur pipette) directly into the NMR tube[3].

  • Causality: Even invisible micro-particulates or paramagnetic transition metal contaminants (e.g., Fe²⁺, Cu²⁺ from synthesis) will severely distort the local magnetic field, leading to broad, asymmetrical peaks and poor deuterium locking[2]. Solid particles do not yield high-resolution NMR signals[3].

  • Validation Checkpoint: Shine a laser pointer horizontally through the NMR tube. The absence of a visible beam path (Tyndall effect) confirms the complete removal of colloidal particulates.

Step 4: Tube Filling & Capping
  • Action: Ensure the solvent column measures exactly 40–50 mm. Seal the tube with a high-quality, non-degraded cap. Do not use paper tape to label the tube, as this disrupts the concentric spinning in the probe[4].

  • Validation Checkpoint: Inspect the glass walls of the tube. Discard any tubes with scratches, chips, or fractures, as glass deformities alter the magnetic susceptibility profile[4].

Artifact Mitigation & Troubleshooting

  • Broad Aromatic Peaks: If the benzonitrile aromatic protons appear as broad humps rather than sharp multiplets, the sample may contain paramagnetic impurities or the concentration is too high (>50 mg/mL), increasing viscosity[2][3]. Fix: Dilute the sample by 50% or re-filter through a plug of Celite.

  • Missing Azetidine N-H Signal: If using CDCl₃, the exchange rate may be perfectly matched to the NMR timescale, broadening the peak into the baseline. Fix: Switch the solvent to DMSO-d₆ to lock the proton via hydrogen bonding, or lower the acquisition temperature to 278 K to slow the exchange rate[1][5].

  • Shimming Failures: If the spectrometer struggles to achieve a stable lock or shim (e.g., broad solvent residual peak), the solvent height is likely incorrect, or a bubble is trapped at the bottom of the tube. Fix: Tap the tube gently to dislodge bubbles, and verify the 40-50 mm volume height[2].

References

  • Organomation.
  • Chemical Instrumentation Facility, Iowa State University.
  • Georgia Institute of Technology.
  • MDPI.
  • Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent thermal degradation of 3-(Azetidin-3-ylmethoxy)benzonitrile

Welcome to the technical support center for 3-(Azetidin-3-ylmethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(Azetidin-3-ylmethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and preventing the thermal degradation of this compound. Our approach is rooted in established principles of chemical stability and is supported by authoritative references to ensure the integrity of your experiments.

Introduction to the Stability of 3-(Azetidin-3-ylmethoxy)benzonitrile

3-(Azetidin-3-ylmethoxy)benzonitrile incorporates two key structural features that dictate its thermal stability: a benzonitrile group and an azetidine ring. While the benzonitrile moiety is known for its high thermal stability, with decomposition only occurring at temperatures exceeding 550°C, the azetidine ring is a strained four-membered heterocycle. This ring strain makes it susceptible to degradation under certain conditions, including elevated temperatures.[1][2] Therefore, understanding and mitigating the thermal degradation of the azetidine ring is paramount to ensuring the integrity of 3-(Azetidin-3-ylmethoxy)benzonitrile in your research.

This guide will provide you with frequently asked questions, troubleshooting protocols, and preventative measures to maintain the stability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal degradation for 3-(Azetidin-3-ylmethoxy)benzonitrile?

The primary pathway for thermal degradation is likely associated with the azetidine ring. Due to its inherent ring strain, the four-membered ring is the most probable site of decomposition upon heating.[1][2] This can lead to ring-opening reactions, polymerization, or other rearrangements. A forced degradation study on a different azetidine-containing compound demonstrated a degradation mechanism involving the formation of an azetidinium ion, which is a plausible pathway for this molecule as well.[3]

Q2: What are the visual signs of degradation?

Visual indicators of degradation can include:

  • Color Change: A shift from a colorless or pale-yellow appearance to a darker yellow or brown hue can indicate the formation of degradation products.[4]

  • Change in Physical State: An increase in viscosity or solidification can suggest polymerization, a potential degradation pathway for strained rings like azetidine.[4]

  • Pressure Buildup: For samples stored in sealed containers, the generation of gaseous byproducts from decomposition can lead to pressure buildup.[4]

If you observe any of these changes, it is crucial to verify the purity of the compound before proceeding with your experiments.

Q3: What are the recommended storage conditions for 3-(Azetidin-3-ylmethoxy)benzonitrile?

To minimize the risk of thermal degradation, it is essential to store the compound under appropriate conditions. Based on general guidelines for azetidine-containing compounds, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °C[5]Minimizes thermal energy, thereby reducing the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation and reactions with atmospheric moisture. Azetidine itself is noted to be air and moisture sensitive.[5]
Light Protect from lightLight can provide the energy to initiate degradation pathways.
Container Tightly sealed, appropriate containerPrevents contamination and exposure to air and moisture.[5][6][7]

Q4: Can I heat solutions of 3-(Azetidin-3-ylmethoxy)benzonitrile?

Heating solutions of this compound should be approached with caution. The stability will depend on the solvent, concentration, and the presence of other reagents. It is advisable to conduct a small-scale thermal stress test to determine the compound's stability under your specific experimental conditions before proceeding with larger-scale reactions.

Troubleshooting Guide: Investigating Potential Thermal Degradation

If you suspect that your sample of 3-(Azetidin-3-ylmethoxy)benzonitrile has undergone thermal degradation, the following troubleshooting steps can help you assess its integrity.

Workflow for Investigating Thermal Degradation

cluster_0 Initial Observation cluster_1 Purity Analysis cluster_2 Decision Making cluster_3 Action A Suspected Degradation (e.g., color change, unexpected results) B Perform Analytical Chromatography (HPLC, LC-MS) A->B Analyze Sample C Analyze NMR Spectrum A->C D Compare with Reference Standard B->D C->D E Purity Acceptable? D->E F Proceed with Experiment E->F Yes G Purify Sample E->G No, and purification is feasible H Discard and Obtain New Sample E->H No, and purification is not feasible

Caption: A potential mechanism for the thermal degradation of the azetidine ring.

Preventative Measures: Best Practices for Handling

To ensure the longevity and purity of your 3-(Azetidin-3-ylmethoxy)benzonitrile, adhere to the following best practices:

  • Minimize Heat Exposure: Always handle the compound at room temperature or below whenever possible. If heating is necessary, use the lowest effective temperature for the shortest duration.

  • Use Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents to minimize the presence of water, which can act as a nucleophile in ring-opening reactions.

  • Work in an Inert Atmosphere: For long-term storage of solutions or when handling the neat compound for extended periods, working under an inert atmosphere (e.g., in a glovebox) is recommended.

  • Regular Purity Checks: Periodically check the purity of your stock solutions, especially if they are stored for an extended time or have been subjected to temperature fluctuations.

By following these guidelines, you can significantly reduce the risk of thermal degradation and ensure the reliability of your experimental results.

References

  • Ataman Kimya. (n.d.). Benzonitrile. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • Couto, I., et al. (2020). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. Retrieved from [Link]

  • MDPI. (2019, May 9). Selective Production of Terephthalonitrile and Benzonitrile via Pyrolysis of Polyethylene Terephthalate (PET) with Ammonia over Ca(OH)2/Al2O3 Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • ACS Publications. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions | The Journal of Organic Chemistry. Retrieved from [Link]

  • Springer. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]

  • ACS Publications. (2012, August 22). Formation of Benzonitrile from the Reaction of Styrene with Nitrogen on the Pt(111) Surface | The Journal of Physical Chemistry C. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Retrieved from [Link]

  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

  • ACS Publications. (2015, October 4). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

  • RSC Publishing. (n.d.). Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • ScienceDirect. (n.d.). Thermal degradation of nitrogen-containing polymers, acrylonitrile-butadiene-styrene and styrene-acrylonitrile. Retrieved from [Link]

  • Impactfactor. (2015, January 1). Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Retrieved from [Link]

  • PMC. (n.d.). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Thermal Decomposition of 1-[2,2-bis(Methoxy-NNO-azoxy)ethyl]-3-nitropyrazole. Retrieved from [Link]

  • PubMed. (2021, June 30). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 3-(Azetidin-3-ylmethoxy)benzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with 3-(Azetidin-3-ylmethoxy)benzonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility bottlenecks with 3-(Azetidin-3-ylmethoxy)benzonitrile . Because this molecule contains a highly polar nitrile group, a flexible ether linkage, and a basic, strained azetidine ring (pKa ~9.5), its solubility profile is highly dependent on its ionization state and the chosen solvent system.

Below, you will find diagnostic workflows, frequently asked questions, and self-validating experimental protocols to overcome these challenges.

Diagnostic Workflow

Before altering your solvent system, use the following decision tree to diagnose the root cause of your solubility issue.

DiagnosticTree Start Compound Insoluble in Target Solvent CheckForm Is it a Salt or Free Base? Start->CheckForm SaltBranch Salt Form (e.g., HCl, TFA) CheckForm->SaltBranch Yes BaseBranch Free Base Form CheckForm->BaseBranch No SolventCheck1 Using Non-Polar/Weakly Polar Solvent? (DCM, EtOAc, Hexane) SaltBranch->SolventCheck1 SolventCheck2 Using Protic/Polar Solvent? (MeOH, DMSO, DMF) BaseBranch->SolventCheck2 Action1 Action: Free-Basing (Protocol A) or Lipophilic Salt (Protocol C) SolventCheck1->Action1 Yes Action2 Action: Co-Solvent Blending (Protocol B) SolventCheck2->Action2 Yes

Caption: Diagnostic workflow for azetidine derivative solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-(Azetidin-3-ylmethoxy)benzonitrile highly insoluble in standard organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)? A1: The solubility of this compound is heavily dictated by its form. Commercial vendors often supply azetidine derivatives as mineral acid salts (e.g., Hydrochloride or Trifluoroacetate) to enhance solid-state stability. Amine salts possess high crystal lattice energies and are highly polar, rendering them nearly insoluble in low-dielectric organic solvents like DCM or EtOAc[1][2]. If you are using the free base, poor solubility in non-polar solvents (like hexane) is due to strong intermolecular hydrogen bonding between the azetidine N-H and the nitrile/ether groups.

Q2: How does the azetidine ring affect chemical stability during solubilization? A2: Azetidines are strained four-membered heterocycles. When dissolved in protic solvents (like methanol or water) under acidic conditions, the protonated azetidine nitrogen becomes highly susceptible to nucleophilic attack, leading to irreversible ring-opening degradation[3]. Therefore, prolonged heating or sonication in acidic protic solvents must be avoided.

Q3: Which organic solvents are optimal for the free base versus the salt form? A3: Solvent selection must align with the ionization state. See the quantitative comparison below:

Table 1: Solvent Selection Guide for 3-(Azetidin-3-ylmethoxy)benzonitrile
SolventDielectric Constant (ε)Free Base SolubilityHCl Salt SolubilityRecommended Application
Hexane 1.9Low (<1 mg/mL)InsolubleAnti-solvent for crystallization
Dichloromethane (DCM) 9.1High (>50 mg/mL)Low (<2 mg/mL)Organic extraction (Free base)
Ethyl Acetate (EtOAc) 6.0Moderate (~20 mg/mL)InsolubleChromatography / Extraction
Tetrahydrofuran (THF) 7.6High (>50 mg/mL)Moderate (~5 mg/mL)Reaction solvent
DMSO 46.7High (>100 mg/mL)High (>50 mg/mL)High-concentration stock solutions
Water (pH 2.0) 80.1Soluble (Protonated)High (>100 mg/mL)Aqueous assays (Monitor stability)

Troubleshooting Guides & Experimental Protocols

Protocol A: Free-Basing and Liquid-Liquid Extraction

Use Case: You received the HCl salt, but your downstream application (e.g., cross-coupling or organic synthesis) requires the compound to be fully dissolved in an aprotic organic solvent like DCM or EtOAc. Causality: By raising the pH of the aqueous solution above the pKa of the azetidine ring (~9.5), the compound is deprotonated into its neutral free base form. This neutralizes the ionic charge, drastically increasing its partition coefficient (LogP) into the organic phase[2][4]. Potassium carbonate ( K2​CO3​ ) is chosen over Sodium Hydroxide (NaOH) to prevent base-catalyzed hydrolysis of the benzonitrile group into an amide or carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of 3-(Azetidin-3-ylmethoxy)benzonitrile HCl salt in 15 mL of deionized water.

  • Basification: Slowly add a saturated aqueous solution of K2​CO3​ dropwise while stirring at room temperature until the pH reaches 10-10.5.

  • Extraction: Add 20 mL of DCM to the aqueous mixture. Stir vigorously for 5 minutes, then transfer to a separatory funnel.

  • Phase Separation: Allow the layers to separate. The free base will partition into the lower organic (DCM) layer.

  • Washing & Drying: Collect the DCM layer. Wash with 10 mL of brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Self-Validating System: Before discarding the aqueous layer, test it with pH indicator paper. It must read ≥ 10. If the pH is lower, the azetidine remains protonated and water-soluble, resulting in low organic recovery[4].

Protocol B: Co-Solvent Blending for High-Concentration Stock Solutions

Use Case: You need a highly concentrated stock solution (e.g., 50-100 mM) for biological assays, but the compound forms a cloudy suspension in your primary assay buffer or mild organic solvent. Causality: Sonication provides the kinetic energy to break apart the solid lattice, while a high-dielectric co-solvent (DMSO) disrupts intermolecular hydrogen bonds. Slowly adding this organic stock into an aqueous buffer prevents localized supersaturation, which causes rapid precipitation[5].

Step-by-Step Methodology:

  • Primary Solubilization: Weigh the required mass of the compound and add anhydrous DMSO to achieve a 100 mM concentration.

  • Sonication: Place the vial in a bath sonicator for 5–10 minutes at room temperature.

  • Visual Inspection: Self-Validating System: Shine a laser pointer through the vial. If the beam path is visible (Tyndall effect), the compound has not dissolved completely but is suspended as micro-particulates[5]. Add DMSO in 5% increments and re-sonicate until optically clear.

  • Dilution: Slowly add the DMSO stock solution dropwise into your vigorously stirring secondary solvent or assay buffer. Never add the buffer to the organic stock[5].

Protocol C: Lipophilic Salt Exchange

Use Case: The free base is too unstable for long-term storage, but the HCl salt is too insoluble in organic solvents for formulation. Causality: Exchanging a small, hard, highly hydrated counterion (like chloride) for a larger, softer, lipophilic counterion (like mesylate or tosylate) reduces the crystal lattice energy and increases the lipophilicity of the resulting salt complex, dramatically improving solubility in organic media[6][7].

Step-by-Step Methodology:

  • Free-Basing: Convert the HCl salt to the free base as described in Protocol A and dissolve it in pure THF (10 mL per gram).

  • Acid Addition: Chill the solution to 0 °C. Slowly add 1.05 equivalents of Methanesulfonic acid (for the mesylate salt) or p-Toluenesulfonic acid (for the tosylate salt) dissolved in 5 mL of THF.

  • Precipitation: Stir for 1 hour at room temperature. If the salt does not precipitate, add cold diethyl ether dropwise until the solution becomes turbid.

  • Collection: Filter the precipitate and dry under vacuum.

  • Validation Checkpoint: Self-Validating System: Dissolve a 5 mg sample of the new salt in 1 mL of DCM. It should dissolve completely, proving the successful formation of a lipophilic salt compared to the original HCl form.

Mechanistic Pathway

The following diagram illustrates the chemical logic behind manipulating the solvation shell of the azetidine derivative through acid-base chemistry and counterion exchange.

Mechanism AzetidineSalt Azetidine HCl Salt (High Lattice Energy) BaseAddition Add Aqueous Base (K2CO3, pH > 10) AzetidineSalt->BaseAddition Deprotonation FreeBase Azetidine Free Base (Lipophilic, Neutral) BaseAddition->FreeBase Neutralization OrganicSolvation Solvation in Organic Phase (DCM / EtOAc) FreeBase->OrganicSolvation Extraction LipophilicSalt Add Lipophilic Acid (Mesylate/Tosylate) FreeBase->LipophilicSalt Counterion Exchange OrganicSalt Organic-Soluble Salt (Stable & Soluble) LipophilicSalt->OrganicSalt Precipitation

Caption: Mechanistic pathway of azetidine salt dissociation and lipophilic solvation.

References

  • Chemistry LibreTexts. "20.2: Basicity of Amines and Ammonium Salt Formation." LibreTexts. URL: [Link]

  • Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616 (2007). URL: [Link]

  • Singh, A. K., et al. "Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges." Cellular and Molecular Gastroenterology and Hepatology (2017). URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Azetidine-Based Ethers: Evaluating 3-(Azetidin-3-ylmethoxy)benzonitrile in the Context of CNS-Active Analogs

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent rin...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain and three-dimensional character offer a unique platform for creating conformationally restricted molecules with enhanced target affinity and metabolic stability.[1] This guide provides a comparative analysis of 3-(azetidin-3-ylmethoxy)benzonitrile, a molecule of interest, by contextualizing it within a series of structurally related azetidine-based ethers that have been extensively studied as modulators of central nervous system (CNS) targets, particularly monoamine transporters.

While specific experimental data for 3-(Azetidin-3-ylmethoxy)benzonitrile is not extensively available in the public domain, this guide will serve as a framework for its potential evaluation. By examining the structure-activity relationships (SAR) and performance data of its close analogs, we can extrapolate key insights and propose a strategic approach to characterizing this compound. A patent mentioning a structurally similar azetidin-3-yl]phenoxy]benzonitrile derivative suggests potential relevance in the realm of CNS disorders.[3][4]

The Azetidine Ether Scaffold: A Gateway to CNS Targets

The incorporation of an ether linkage at the 3-position of the azetidine ring has proven to be a fruitful strategy in the design of CNS-active agents. This structural feature allows for the exploration of diverse chemical space by modifying both the azetidine substituent and the aromatic ring of the ether moiety. Our comparative analysis will focus on a series of 3-substituted azetidine ethers that have been investigated as monoamine transporter inhibitors, a class of drugs widely used in the treatment of depression and other neuropsychiatric disorders.

Comparative Analysis: Physicochemical and In Vitro Performance

To understand the potential of 3-(Azetidin-3-ylmethoxy)benzonitrile, we will compare its predicted properties with the experimentally determined data of several key analogs from the scientific literature.

Predicted Physicochemical Properties of 3-(Azetidin-3-ylmethoxy)benzonitrile

In the absence of experimental data, computational tools can provide valuable predictions of key physicochemical properties that influence a compound's drug-like characteristics.[5][6][7]

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 188.22 g/mol Low molecular weight is generally favorable for oral bioavailability.
cLogP 1.45Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 49.0 ŲA lower TPSA is often associated with better cell permeability and blood-brain barrier penetration.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3Adherence to Lipinski's Rule of Five suggests good oral bioavailability potential.

Note: These values are predicted using computational algorithms and should be confirmed experimentally.

Experimental Data of Comparator Azetidine-Based Ethers

The following table summarizes the in vitro performance of several azetidine-based ethers that act as monoamine transporter inhibitors. These compounds share the core azetidine ether scaffold but differ in the substitution on the aromatic ring and at other positions.

Compound IDStructureTarget(s)IC₅₀ (nM)Reference
Analog 1 3-((1-Naphthyl)methoxy)-1-azetidineSERT, NET, DATSERT: 34, NET: 10, DAT: 10[8]
Analog 2 3-((2-Naphthyl)methoxy)-1-azetidineSERT, NET, DATSERT: 28, NET: 5, DAT: 12[8]
Analog 3 3-(3,4-Dichlorophenoxy)azetidineSERT, NET, DATData presented in patent[3]

Analysis of Comparator Data:

The data for Analogs 1 and 2, both featuring a naphthylmethoxy group, demonstrate potent inhibition of all three major monoamine transporters (SERT, NET, and DAT). This suggests that the azetidin-3-ylmethoxy scaffold is a viable starting point for developing multi-target CNS agents. The dichlorophenoxy analog (Analog 3) further underscores the tunability of the scaffold's activity through substitution on the aromatic ring.

Proposed Experimental Workflow for 3-(Azetidin-3-ylmethoxy)benzonitrile

To fully characterize 3-(Azetidin-3-ylmethoxy)benzonitrile and understand its potential, a systematic experimental evaluation is necessary. The following sections outline key experimental protocols.

Synthesis of 3-(Azetidin-3-ylmethoxy)benzonitrile

A plausible synthetic route to the target compound would involve a Williamson ether synthesis or a Mitsunobu reaction, both of which are standard methods for forming ether linkages.[9][10][11][12]

DOT Diagram: Proposed Synthesis of 3-(Azetidin-3-ylmethoxy)benzonitrile

G cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Mitsunobu Reaction A1 1-Boc-azetidin-3-yl)methanol A4 1-Boc-3-((3-cyanophenoxy)methyl)azetidine A1->A4 Alkoxide formation A2 3-Fluorobenzonitrile A2->A4 A3 Strong Base (e.g., NaH) A3->A1 A6 3-(Azetidin-3-ylmethoxy)benzonitrile A4->A6 Boc Deprotection A5 Acid (e.g., TFA) A5->A4 B1 (1-Boc-azetidin-3-yl)methanol B4 1-Boc-3-((3-cyanophenoxy)methyl)azetidine B1->B4 B2 3-Hydroxybenzonitrile B2->B4 B3 PPh3, DIAD B3->B4 Coupling B6 3-(Azetidin-3-ylmethoxy)benzonitrile B4->B6 Boc Deprotection B5 Acid (e.g., TFA) B5->B4

Caption: Proposed synthetic routes to 3-(Azetidin-3-ylmethoxy)benzonitrile.

Step-by-Step Protocol for Williamson Ether Synthesis (Proposed):

  • Alkoxide Formation: To a solution of (1-Boc-azetidin-3-yl)methanol[13] in an anhydrous aprotic solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C. Allow the reaction to stir for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Ether Formation: Add 3-fluorobenzonitrile to the reaction mixture and allow it to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

  • Deprotection: The Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final product, 3-(Azetidin-3-ylmethoxy)benzonitrile.

In Vitro Pharmacological Evaluation: Monoamine Transporter Binding Assays

To determine the biological activity of the synthesized compound, radioligand binding assays are a standard and robust method.

DOT Diagram: Monoamine Transporter Binding Assay Workflow

G A Prepare cell membranes expressing human SERT, NET, or DAT D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand (e.g., [3H]citalopram for SERT) B->D C Prepare test compound (3-(Azetidin-3-ylmethoxy)benzonitrile) in various concentrations C->D E Separate bound from free radioligand (e.g., filtration) D->E F Quantify bound radioactivity (Scintillation counting) E->F G Data Analysis: Calculate Ki or IC50 values F->G

Caption: Workflow for a radioligand binding assay.

Step-by-Step Protocol for Monoamine Transporter Binding Assay:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporter. Harvest the cells and prepare membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of a known inhibitor).

  • Incubation: Incubate the plates at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Insights and Future Directions

The nitrile group on the benzonitrile moiety of the target compound is an interesting feature. It is a known bioisostere for other functional groups and can participate in hydrogen bonding interactions. Its electron-withdrawing nature will also influence the electronic properties of the aromatic ring, which could impact binding affinity and selectivity for different monoamine transporters.

Based on the available data for related compounds, it is plausible that 3-(Azetidin-3-ylmethoxy)benzonitrile will exhibit activity at one or more of the monoamine transporters. The next steps in the evaluation of this compound should focus on:

  • Experimental Confirmation: Synthesize the compound and experimentally determine its physicochemical properties (solubility, logP, pKa).

  • In Vitro Profiling: Perform binding and uptake inhibition assays for SERT, NET, and DAT to determine its potency and selectivity.

  • ADME Profiling: Evaluate its metabolic stability in liver microsomes and assess its potential for off-target effects (e.g., hERG inhibition).

  • Further SAR Exploration: Synthesize analogs with the nitrile group at the ortho- and para-positions of the benzene ring to probe the positional importance of this group for biological activity.

By following this systematic approach, the pharmacological profile and therapeutic potential of 3-(Azetidin-3-ylmethoxy)benzonitrile can be thoroughly elucidated, contributing to the growing body of knowledge on the utility of the azetidine scaffold in drug discovery.

References

  • WO2018091687A1 - Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission - Google P
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (URL not available)
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]

  • WO 2018/091687 A1 - Googleapis.com. (URL not available)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (URL not available)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - RSC Publishing. [Link]

  • [3-Bromomethyl-1-(4-methylphenylsulfonyl)azetidin-3-yl]methanol - PMC. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. [Link]

  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. [Link]

  • ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2021/0094943 A1 - Googleapis.com. (URL not available)
  • Williamson ether synthesis - Wikipedia. [Link]

  • Physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride - Benchchem. (URL not available)
  • Azetidine derivatives with CNS activity. | Download Scientific Diagram - ResearchGate. [Link]

  • Advancing physicochemical property predictions in computational drug discovery. (URL not available)
  • 4-(Azetidin-3-ylmethoxy)-benzonitrile — Chemical Substance Information - NextSDS. [Link]

  • Patent & Publications | Pharma Inventor Inc. [Link]

  • PASS assisted search and evaluation of some azetidin-2-ones as CNS Active agents. (URL not available)
  • Williamson Ether Synthesis - YouTube. [Link]

  • Mitsunobu Reaction - Common Conditions. (URL not available)
  • Mitsunobu reaction - Organic Synthesis. (URL not available)
  • WO2000063168A1 - Synthesis of azetidine derivatives - Google P
  • Nitrogen-Containing Heterocyclic Compounds - Patent US-2025320213-A1 - PubChem. [Link]

  • ARYL OR HETEROARYL DERIVATIVE - European Patent Office - EP 4137481 A1 - EPO. (URL not available)
  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]

  • Recent Advances in the Mitsunobu Reaction -
  • Organic Chemistry Williamson Ether Synthesis - University of Richmond. (URL not available)
  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity - DergiPark. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers. [Link]

  • Physicochemical properties of azetidinones | Download Scientific Diagram - ResearchGate. [Link]

  • In silico evaluation of binding interaction and ADME study of new 1,3-diazetidin-2-one derivatives with high antiproliferative activity - PMC. [Link]

  • Physicochemical Properties, Form, and Formulation Selection Strategy for a Biopharmaceutical Classification System Class II Preclinical Drug Candidate - PubMed. [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme | Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research. [Link]

  • In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme - R Discovery. (URL not available)

Sources

Comparative

Reactivity Comparison Guide: 3-(Azetidin-3-ylmethoxy)benzonitrile vs 4-(Azetidin-3-ylmethoxy)benzonitrile

As versatile building blocks in medicinal chemistry, azetidine-functionalized benzonitriles are critical intermediates in the development of advanced therapeutics, most notably in the synthesis of voltage-gated sodium ch...

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Author: BenchChem Technical Support Team. Date: April 2026

As versatile building blocks in medicinal chemistry, azetidine-functionalized benzonitriles are critical intermediates in the development of advanced therapeutics, most notably in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors for chronic pain management .

While 3-(Azetidin-3-ylmethoxy)benzonitrile (the meta-isomer) and 4-(Azetidin-3-ylmethoxy)benzonitrile (the para-isomer) share identical molecular weights and functional groups , their regioisomeric structures dictate profoundly different reactivity profiles. This guide provides an objective, data-backed comparison of their performance across key synthetic workflows, enabling researchers to optimize reaction conditions based on fundamental physical organic principles.

Structural & Electronic Profiling

The core structural difference between these two building blocks lies in the relative positioning of the strongly electron-withdrawing cyano group (-CN) and the electron-donating alkoxy linker (-O-CH₂-).

  • 4-Isomer (Para-substituted): The alkoxy oxygen is positioned para to the cyano group. The oxygen's strong resonance donation (+R effect) pushes electron density through the aromatic pi-system directly onto the ipso-carbon bearing the nitrile, and into the nitrile group itself.

  • 3-Isomer (Meta-substituted): The alkoxy oxygen is meta to the cyano group. Resonance structures dictate that electron density is directed to the ortho and para positions relative to the oxygen (positions 2, 4, and 6). Because the cyano group sits at position 1, it is entirely bypassed by the +R effect and only experiences the oxygen's inductive withdrawal (-I effect).

ElectronicEffects Alkoxy Alkoxy Group (-OR) +R (Donating) -I (Withdrawing) Aromatic Aromatic Ring (Electron Conduit) Alkoxy->Aromatic Resonance (+R) Cyano Cyano Group (-CN) -R (Withdrawing) -I (Withdrawing) Aromatic->Cyano Transmission Para 4-Isomer (Para) Direct Conjugation Decreased Electrophilicity Cyano->Para Para Substitution Meta 3-Isomer (Meta) Inductive Only Maintained Electrophilicity Cyano->Meta Meta Substitution

Caption: Electronic interaction pathways dictating cyano group electrophilicity in 3- vs 4-isomers.

Comparative Reactivity Analysis

The "Insulated" Center: Azetidine Nitrogen Nucleophilicity

The secondary amine within the azetidine ring is the primary site for functionalization (e.g., N-alkylation, reductive amination, or protection). Because this nitrogen is separated from the aromatic core by an sp³-hybridized -CH₂-O- linker, it is completely insulated from the ring's electronic fluctuations. Consequently, both isomers exhibit identical nucleophilicity at the azetidine nitrogen . They can be used interchangeably in N-derivatization workflows without adjusting equivalents or reaction times.

Regio-Dependent Reactivity: Cyano Group Electrophilicity

Reactions targeting the cyano group (such as hydrolysis to an amide/carboxylic acid or Grignard additions) rely on the electrophilicity of the cyano carbon. In the 4-isomer , the +R donation from the para-alkoxy group raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile, making it significantly less susceptible to nucleophilic attack. Conversely, the 3-isomer lacks this direct resonance deactivation; its cyano carbon remains highly electrophilic. As a result, the 3-isomer undergoes base-catalyzed nitrile hydrolysis exponentially faster than the 4-isomer.

Electrophilic Aromatic Substitution (EAS)

If further functionalization of the aromatic ring is required (e.g., halogenation):

  • 4-Isomer: Exhibits synergistic directing effects. The alkoxy group directs ortho (positions 3 and 5), while the cyano group directs meta (also positions 3 and 5). This results in highly regioselective EAS.

  • 3-Isomer: Exhibits competing directing effects, leading to a mixture of regioisomers (predominantly at positions 4 and 6, driven by the strongly activating alkoxy group), requiring more complex downstream purification.

Experimental Data & Performance Metrics

The following table summarizes standardized quantitative data comparing the two isomers across common synthetic transformations.

Property / Reaction Workflow3-(Azetidin-3-ylmethoxy)benzonitrile4-(Azetidin-3-ylmethoxy)benzonitrileMechanistic Driver
Azetidine N-Nucleophilicity HighHighsp³ linker insulates N-atom from aryl electronic effects
N-Boc Protection (t½ at 25°C) ~15 mins~15 minsSteric and electronic equivalence at the azetidine site
Cyano Electrophilicity HighModerateLack of direct +R conjugation in the meta-isomer
Radziszewski Hydrolysis (t½) 45 mins210 minsPara-alkoxy +R effect deactivates the cyano carbon
EAS Regioselectivity (Br₂) Mixed (Positions 4, 6)Highly Selective (Position 3/5)Competing vs. Synergistic directing effects

Validated Experimental Protocols

To demonstrate the practical implications of these reactivity differences, below are two self-validating protocols highlighting where the isomers perform identically (Protocol A) and where they diverge significantly (Protocol B).

Workflow Start Starting Material (3- or 4-Isomer) PathA Pathway A: N-Functionalization (e.g., N-Boc Protection) Start->PathA Reacts at Azetidine N-H PathB Pathway B: Cyano Modification (e.g., Base Hydrolysis) Start->PathB Reacts at Cyano Carbon ResA N-Boc Azetidine Derivative Yields: 3-Isomer ≈ 4-Isomer (Identical Nucleophilicity) PathA->ResA LC-MS Monitoring ResB ResB PathB->ResB HPLC Kinetics

Caption: Comparative experimental workflow for N-functionalization versus cyano modification.

Protocol A: Standardized N-Boc Protection (Identical Reactivity)

Objective: Chemoselective protection of the secondary azetidine amine.

  • Setup: Dissolve the benzonitrile derivative (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL). Causality: DCM is selected as an aprotic solvent to prevent the competitive hydrolysis of Boc₂O, while its low boiling point facilitates rapid concentration during workup.

  • Reagent Addition: Add Triethylamine (TEA, 2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at room temperature. Causality: TEA acts as a non-nucleophilic base to scavenge the proton generated during the acylation, driving the equilibrium forward.

  • In-Process Control (Self-Validation): Monitor via TLC (Ninhydrin stain). The secondary amine starting material will stain intensely purple. The reaction is validated as complete when the baseline spot disappears, replaced by a higher Rf​ UV-active spot. Both the 3-isomer and 4-isomer will reach >95% conversion within 1 hour.

  • Workup: Wash the organic layer with 5% aqueous citric acid to remove residual TEA, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Regioselective Nitrile Hydrolysis via Radziszewski Reaction (Divergent Reactivity)

Objective: Partial hydrolysis of the nitrile to a primary carboxamide without over-oxidation to the carboxylic acid.

  • Setup: Dissolve the benzonitrile derivative (1.0 eq, 5.0 mmol) in a 1:1 mixture of Ethanol and DMSO (20 mL). Causality: DMSO is utilized to desolvate the incoming nucleophile, significantly amplifying its reactivity.

  • Reagent Addition: Cool the vessel to 0 °C. Add 30% aqueous H₂O₂ (3.0 eq), followed by the dropwise addition of 1M NaOH (1.2 eq). Causality: Standard aqueous base often over-hydrolyzes nitriles. NaOH deprotonates H₂O₂ to form the hydroperoxide anion (HOO⁻). Due to the "alpha-effect," HOO⁻ is exceptionally nucleophilic and rapidly attacks the cyano carbon, forming a peroxyimidic acid intermediate that collapses specifically to the amide.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The protocol is self-validating: the cessation of O₂ gas evolution (a byproduct of peroxide decomposition) and the precise mass shift from m/z 189 [M+H]⁺ to 207 [M+H]⁺ confirm the arrest of hydrolysis at the amide stage.

    • Observation: The 3-isomer will show complete conversion within 2 hours. The 4-isomer (due to +R deactivation) requires >6 hours or mild heating (40 °C) to achieve the same conversion .

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (validate with a negative KI-starch test). Extract with EtOAc, dry, and concentrate.

References

  • World Intellectual Property Organization. (2011). Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain (WO2011103196A1).
Validation

A Comparative Performance Analysis of 3-(Azetidin-3-ylmethoxy)benzonitrile Scaffolds in Suzuki-Miyaura Cross-Coupling Reactions

This guide provides an in-depth technical analysis of the performance of 3-(azetidin-3-ylmethoxy)benzonitrile, a key building block in modern drug discovery, within the context of the Suzuki-Miyaura cross-coupling reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical analysis of the performance of 3-(azetidin-3-ylmethoxy)benzonitrile, a key building block in modern drug discovery, within the context of the Suzuki-Miyaura cross-coupling reaction. Recognizing the critical role of this reaction in synthesizing complex biaryl systems, we present a systematic benchmark against relevant alternatives. The experimental data herein is designed to equip researchers, medicinal chemists, and process development scientists with actionable insights for optimizing reaction conditions and catalyst selection when employing strained heterocyclic scaffolds.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1] Its widespread adoption in the pharmaceutical industry is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its reagents.[2][3]

The catalytic cycle, typically mediated by a Palladium(0) complex, proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[4][5]

  • Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates this transfer.[5][6]

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd_oxidative R¹-X (Aryl Halide) pd_transmetalation R¹-Pd(II)L₂-R² (Di-organopalladium Complex) pd_oxidative->pd_transmetalation R²-B(OR)₂ + Base pd_transmetalation->pd0 R¹-R² (Product) oa_text Oxidative Addition tm_text Transmetalation re_text Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Challenge of Azetidine-Containing Substrates

Azetidines are valuable sp³-rich heterocyclic motifs that can confer favorable pharmacological properties such as improved solubility and metabolic stability.[7] However, their inclusion in cross-coupling reactions is not always straightforward. The lone pair of electrons on the azetidine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[8] This makes the judicious selection of ligands—which can shield the metal center and promote the desired catalytic steps—critically important for achieving high reaction efficiency.

This guide focuses on the performance of 5-Bromo-3-(azetidin-3-ylmethoxy)benzonitrile as a representative substrate to benchmark its reactivity against structurally similar analogues.

Experimental Design and Methodology

To provide a robust comparison, we designed a series of experiments screening various catalyst systems and comparing the title substrate against two alternatives under optimized conditions.

Model Reaction:

The core reaction involves coupling the aryl bromide substrates with phenylboronic acid to form the corresponding biaryl product.

Substrates for Comparison:

  • Substrate A (Title Compound): 5-Bromo-3-(azetidin-3-ylmethoxy)benzonitrile

  • Substrate B (Pyrrolidine Analogue): 5-Bromo-3-(pyrrolidin-3-ylmethoxy)benzonitrile

  • Substrate C (Acyclic Analogue): 3-Bromo-5-propoxybenzonitrile

This selection allows for the direct evaluation of the azetidine moiety's impact relative to a less-strained five-membered ring (pyrrolidine) and a non-heterocyclic analogue.

Experimental_Workflow Figure 2: General Experimental Workflow setup 1. Reaction Setup - Aryl Bromide (1.0 eq) - Phenylboronic Acid (1.5 eq) - Base (2.0 eq) - Schlenk tube inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) setup->inert reagents 3. Reagent Addition - Add Solvent - Add Catalyst/Ligand inert->reagents reaction 4. Reaction - Heat to specified temp. (e.g., 100 °C) - Stir for 12h reagents->reaction workup 5. Workup - Cool to RT - Quench with H₂O - Extract with EtOAc reaction->workup analysis 6. Analysis - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify (Chromatography) - Determine yield workup->analysis

Caption: A standardized workflow for the Suzuki-Miyaura coupling experiments.

General Experimental Protocol

To a dry Schlenk tube was added the aryl bromide (0.5 mmol, 1.0 eq.), phenylboronic acid (0.75 mmol, 1.5 eq.), and potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 eq.). The tube was sealed, evacuated, and backfilled with argon three times. The specified palladium catalyst and ligand were then added, followed by the solvent (e.g., 1,4-Dioxane/H₂O 5:1, 2.5 mL). The reaction mixture was heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to determine the isolated yield.[8]

Performance Benchmark: Results and Discussion

Part 1: Catalyst System Screening for Substrate A

The choice of palladium catalyst and, more importantly, the supporting phosphine ligand, is paramount for successful coupling. We screened several common catalyst systems with 5-Bromo-3-(azetidin-3-ylmethoxy)benzonitrile (Substrate A) .

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (2%)-K₃PO₄Dioxane/H₂O10045
PdCl₂(dppf) (2%)-K₃PO₄Dioxane/H₂O10068
Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄Dioxane/H₂O10092
Pd(OAc)₂ (2%)XPhos (4%)K₃PO₄Dioxane/H₂O10089

Table 1: Catalyst screening results for the coupling of Substrate A with phenylboronic acid. Yields are for isolated product after 12 hours.

Discussion of Results:

The data clearly indicates the superiority of catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos and XPhos.[3]

  • Pd(PPh₃)₄: This first-generation catalyst provided a modest yield. Its limited efficacy is likely due to a combination of slower oxidative addition and potential catalyst inhibition by the azetidine nitrogen.

  • PdCl₂(dppf): The use of a bidentate ligand, dppf, offered a significant improvement, suggesting that a more defined coordination sphere around the palladium is beneficial.

  • Pd(OAc)₂/SPhos: This system delivered the highest yield. SPhos is a highly effective ligand for challenging substrates. Its steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition.[3] This combination appears highly effective at overcoming the inhibitory effects of the azetidine moiety, leading to a highly efficient catalytic cycle.

Part 2: Comparative Substrate Performance

Using the optimized catalyst system, Pd(OAc)₂/SPhos, we compared the performance of all three substrates to isolate the effect of the heterocyclic and acyclic linkers.

Substrate IDSubstrate NameCatalyst SystemYield (%)
A 5-Bromo-3-(azetidin-3-ylmethoxy)benzonitrile Pd(OAc)₂/SPhos92
B 5-Bromo-3-(pyrrolidin-3-ylmethoxy)benzonitrilePd(OAc)₂/SPhos94
C 3-Bromo-5-propoxybenzonitrilePd(OAc)₂/SPhos97

Table 2: Comparative yields of Substrates A, B, and C using the optimized Pd(OAc)₂/SPhos catalyst system. Conditions: 2 mol% Pd(OAc)₂, 4 mol% SPhos, K₃PO₄, Dioxane/H₂O, 100 °C, 12h.

Discussion of Results:

These results are highly encouraging for the application of azetidine-containing building blocks in synthesis.

  • The acyclic analogue (Substrate C) provided the highest yield, serving as an excellent benchmark for an uninhibited system.

  • Both heterocyclic substrates (A and B) performed exceptionally well, with yields only marginally lower than the acyclic control. This demonstrates that with a modern, robust catalyst system like Pd/SPhos, the potential for catalyst inhibition by the azetidine or pyrrolidine nitrogen can be effectively mitigated.

  • The yield for the azetidine substrate (92%) is nearly identical to that of the less-strained pyrrolidine (94%) , suggesting that the increased ring strain of the azetidine does not negatively impact the efficiency of the Suzuki-Miyaura coupling under these optimized conditions.

Conclusion and Recommendations

The successful incorporation of unique, sp³-rich fragments like azetidines is a key objective in modern medicinal chemistry. Our comparative analysis demonstrates that 3-(azetidin-3-ylmethoxy)benzonitrile derivatives are highly effective substrates in Suzuki-Miyaura cross-coupling reactions, provided that an appropriate catalyst system is employed.

Key Recommendations:

  • Catalyst Selection: For substrates containing potentially coordinating heterocycles like azetidine, the use of palladium catalysts supported by bulky, electron-rich monodentate biarylphosphine ligands is strongly recommended. The Pd(OAc)₂/SPhos system is shown here to be particularly effective.

  • Generalizability: The high yields obtained suggest that this class of building blocks is robust and can be reliably incorporated into complex molecular scaffolds using modern cross-coupling protocols.

  • Future Optimization: While the reported conditions are highly effective, further optimization of base, solvent, and temperature for specific substrate combinations may lead to even greater efficiencies, lower catalyst loadings, or milder reaction temperatures.[9][10]

This guide provides a validated starting point for researchers, confirming the utility of azetidine-containing building blocks and offering a clear, data-supported pathway to success in their synthetic endeavors.

References

  • Ghosh, A., & Senge, M. O. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. European Journal of Organic Chemistry, 2016(32), 5341-5353. [Link]

  • Scribd. (n.d.). Exp 4_Suzuki Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 508-515. [Link]

  • Molla, M. R., & Ali, M. A. (2015). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-36. [Link]

  • Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 405-410. [Link]

  • Singh, U. K., et al. (2011). Suzuki Cross Coupling Reaction-A Review. International Journal of Pharmaceutical Sciences, 2(3). [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 508-515. [Link]

  • Gao, H., et al. (2018). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 5(13), 2052-2059. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]

  • Singh, U. K., et al. (2011). Suzuki Cross Coupling Reaction- A Review. Semantic Scholar. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ARODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Bellina, F., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions of 3-iodoazetidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]

  • San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sulfinate salts. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4849-4852. [Link]

  • ACS Publications. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters, 24(50), 9283-9288. [Link]

  • Ndolomingo, M. J., & Meijboom, R. (2017). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 22(9), 1460. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]

  • ACS Publications. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(34), 18886-18895. [Link]

  • RSC Publishing. (2016). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. Chemical Communications, 52(72), 10902-10905. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry, 292, 31-64. [Link]

  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Retrieved from [Link]

  • Öztürk, S., et al. (2018). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 8(2), 859-871. [Link]

  • ACS Publications. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5243-5254. [Link]

  • ResearchGate. (2025, August 6). A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. Retrieved from [Link]

  • ACS Publications. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12020-12032. [Link]

  • Brodsky, K., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(32), 12020-12032. [Link]

  • MDPI. (n.d.). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]

  • NextSDS. (n.d.). 4-(Azetidin-3-ylmethoxy)-benzonitrile — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Catalysts, 9(1), 53. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge, 3(1), 1-15. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(Azetidin-3-ylmethoxy)benzonitrile

Comprehensive Safety and Handling Guide: 3-(Azetidin-3-ylmethoxy)benzonitrile Handling complex, multi-functional organic molecules requires a safety strategy that goes beyond generic laboratory protocols. 3-(Azetidin-3-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-(Azetidin-3-ylmethoxy)benzonitrile

Handling complex, multi-functional organic molecules requires a safety strategy that goes beyond generic laboratory protocols. 3-(Azetidin-3-ylmethoxy)benzonitrile presents a unique hazard profile due to the combination of a highly basic, reactive azetidine ring and a systemically toxic, skin-permeable benzonitrile moiety.

As a preferred source for laboratory safety and chemical handling, this guide synthesizes authoritative safety data with field-proven operational insights to ensure researchers can handle this compound with uncompromising safety and scientific integrity.

Hazard Causality & Mechanistic Profile

To design a self-validating safety protocol, we must first understand why specific Personal Protective Equipment (PPE) is required. The hazards of 3-(Azetidin-3-ylmethoxy)benzonitrile are dictated by its structural components:

  • The Benzonitrile Moiety: Aromatic nitriles are highly lipophilic, allowing them to rapidly penetrate the lipid bilayer of human skin[1][2]. While benzonitriles generally do not liberate cyanide gas in vivo, they are acutely toxic, causing central nervous system (CNS) depression, respiratory distress, and target organ damage (liver/kidneys) upon absorption[2][3]. Furthermore, benzonitrile derivatives are combustible and can form explosive mixtures with air[1][4].

  • The Azetidine Moiety: Azetidine is a strained, cyclic secondary amine. Amines are inherently basic and highly corrosive to mucous membranes, eyes, and skin[5][6]. Exposure can cause severe chemical burns and permanent ocular damage[7][8].

The Critical PPE Failure Point: A common, dangerous misconception in the laboratory is that standard disposable nitrile gloves provide universal protection. Nitrile rubber has poor chemical resistance to both aromatic hydrocarbons and amines [9][10]. Standard 5-mil nitrile gloves can experience chemical breakthrough in under one minute when exposed to these functional groups[9].

Core PPE Requirements & Material Compatibility

The following table summarizes the quantitative and qualitative data for selecting the correct PPE. Do not substitute these materials without consulting a certified Chemical Hygiene Officer.

PPE CategoryRecommended MaterialUnacceptable MaterialCausality / Rationale
Hand Protection Laminate (Silver Shield/PE/EVAL) inner glove with a heavy-duty Neoprene outer glove.Standard thin Nitrile, Latex, or Vinyl gloves.Laminate provides >480 mins breakthrough time against aromatics/amines[10]. Neoprene provides mechanical tear resistance[10]. Thin nitrile allows rapid permeation of benzonitriles[9].
Eye/Face Protection Indirect-vented chemical splash goggles AND a polycarbonate face shield .Standard safety glasses (direct vented or open-sided).The azetidine moiety is highly corrosive[6]. Splash goggles prevent capillary action of liquids into the eye; the face shield protects facial skin from systemic absorption.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex) + Chemical-resistant apron (Butyl/Neoprene).Synthetic lab coats (Polyester/Nylon) or exposed skin.Benzonitrile derivatives are combustible[1]. Synthetic fabrics can melt into the skin during a flash fire. The apron prevents trans-dermal absorption from spills.
Respiratory Class II Type B2 Biological Safety Cabinet or Chemical Fume Hood (Face velocity >100 FPM).Open benchtop handling or surgical masks.Inhalation of vapors or aerosolized dust is acutely toxic[1]. If ventilation fails, a NIOSH-approved respirator with an Organic Vapor (OV/ABEK) cartridge is required.

Operational Workflow & Handling Protocol

Every step in this workflow is designed as a self-validating system to isolate the hazard from the researcher.

Phase 1: Pre-Operation Validation
  • Ventilation Verification: Ensure the chemical fume hood is certified and operating with a face velocity between 100–120 feet per minute (FPM). Do not proceed if the flow alarm is active.

  • PPE Donning Sequence:

    • Inspect the FR lab coat for tears.

    • Don the inner Laminate (Silver Shield) gloves.

    • Don the outer Neoprene gloves over the laminate layer.

    • Don chemical splash goggles, followed by the face shield.

  • Environmental Clearance: Remove all strong oxidizing agents, strong acids, and ignition sources from the fume hood[1][6].

Phase 2: Active Handling
  • Static Mitigation: Because benzonitrile derivatives are combustible, use anti-static, non-sparking spatulas (e.g., PTFE-coated) when weighing or transferring the compound[7].

  • Containment: Keep the chemical container fully inside the fume hood, at least 6 inches behind the sash. Keep the sash pulled down as low as possible (below the breathing zone).

  • Solvent Transfer: If dissolving the compound, add the solvent slowly to prevent exothermic reactions. Keep the receiving flask in a secondary containment tray to catch potential spills.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., ethanol or isopropanol, depending on solubility), followed by a soap and water wash.

  • Doffing Sequence:

    • Remove the outer Neoprene gloves using the "glove-in-glove" technique to avoid touching the exterior. Dispose of them in a designated hazardous waste bin.

    • Remove the face shield and goggles.

    • Remove the FR lab coat.

    • Finally, remove the inner Laminate gloves and wash hands thoroughly with soap and water for at least 30 seconds[1].

Emergency Response & Disposal Plan

Spill Management
  • Small Spills (< 50 mL / 50 g): Cover the spill with an inert absorbent material (vermiculite, dry sand, or proprietary chemical absorbent)[2]. Do NOT use combustible materials like paper towels or sawdust[4]. Sweep up using non-sparking tools and place in a sealed, labeled hazardous waste container.

  • Large Spills: Evacuate the laboratory immediately. Isolate the area, ensure ventilation is running, and contact the institutional Emergency Response Team.

Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[1]. Remove contaminated clothing while under the safety shower. Seek immediate medical attention due to the risk of systemic benzonitrile absorption[2].

  • Eye Contact: Flush eyes at the nearest eyewash station for 15 minutes, holding eyelids open[1]. Immediate evaluation by an ophthalmologist is mandatory due to the corrosive azetidine moiety[8].

Waste Disposal
  • Segregation: Dispose of 3-(Azetidin-3-ylmethoxy)benzonitrile waste in a dedicated, clearly labeled "Hazardous Organic Waste - Toxic/Combustible" container.

  • Incompatibilities: Never mix this waste with strong oxidizers, acids, or aqueous heavy metal solutions, as this can trigger violent exothermic reactions or the release of toxic gases[4][6].

Mechanistic Diagram of Exposure and Mitigation

PPE_Logic cluster_routes Exposure Routes cluster_ppe Primary PPE Barriers Hazard 3-(Azetidin-3-ylmethoxy) benzonitrile Inhalation Inhalation (Toxic Vapors/Dust) Hazard->Inhalation Dermal Dermal Absorption (Aromatic Amine) Hazard->Dermal Ocular Ocular Contact (Corrosive) Hazard->Ocular Hood Chemical Fume Hood + OV Respirator Inhalation->Hood Mitigates Gloves Laminate/Butyl Gloves + FR Lab Coat Dermal->Gloves Mitigates Goggles Splash Goggles + Face Shield Ocular->Goggles Mitigates Protection Systemic Safety & Burn Prevention Hood->Protection Gloves->Protection Goggles->Protection

Mechanistic routing of chemical exposure and targeted PPE mitigation strategies.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Table 4: Chemical and Liquid-Resistant Gloves." Environmental Health and Safety. URL: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Nitrile Glove Chemical-Compatibility Reference." UPenn EHRS. URL: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade." Cole-Parmer. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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